molecular formula C8H20N2O5 B14170504 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol CAS No. 72828-42-3

2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol

Cat. No.: B14170504
CAS No.: 72828-42-3
M. Wt: 224.26 g/mol
InChI Key: XAEBXRXAOJUGOF-UHFFFAOYSA-N
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Description

2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol, also known as N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic biological buffer frequently used in biochemistry and molecular biology. It is commonly referred to as Bicine. This compound is characterized by its ability to maintain enzyme activity and stability in various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of glycine with diethanolamine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the desired product[2][2].

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to obtain the final product[2][2].

Chemical Reactions Analysis

Types of Reactions

2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol involves its ability to stabilize pH in biological and chemical systems. It interacts with hydrogen ions and other charged species, maintaining a stable environment for enzymatic and chemical reactions. The molecular targets include enzymes and other proteins that require a specific pH range for optimal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its zwitterionic nature, which allows it to maintain stability over a wide pH range. This property makes it particularly useful in applications where maintaining enzyme activity is crucial .

Properties

CAS No.

72828-42-3

Molecular Formula

C8H20N2O5

Molecular Weight

224.26 g/mol

IUPAC Name

2-aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C6H15NO3.C2H5NO2/c8-4-1-7(2-5-9)3-6-10;3-1-2(4)5/h8-10H,1-6H2;1,3H2,(H,4,5)

InChI Key

XAEBXRXAOJUGOF-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)CCO.C(C(=O)O)N

Related CAS

72906-06-0
104912-84-7
97766-41-1
72906-05-9

Origin of Product

United States

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